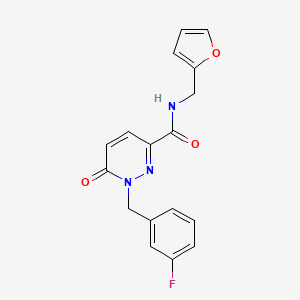![molecular formula C19H13ClF3N3O3S B2415409 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine CAS No. 321432-50-2](/img/structure/B2415409.png)
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C19H13ClF3N3O3S and its molecular weight is 455.84. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Molecular Conformations and Hydrogen Bonding
Research on closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines has revealed unique molecular conformations and hydrogen bonding patterns. Compounds with the reduced pyridine ring exhibit a half-chair conformation, with the methylsulfonyl substituent occupying an equatorial site. These compounds, although not isostructural, show similarities in molecular conformations, with subtle differences in the orientation of the N-benzyl and methylsulfonyl substituents. Moreover, these molecules exhibit intricate hydrogen bonding interactions, forming dimers, ribbons, and sheets in their respective crystalline structures (Sagar et al., 2017).
Synthesis of Pyrazole and Pyridine Derivatives
The synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an intermediate of chlor-antraniliprole, an insecticide, involves multiple steps. The process includes nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis. The method highlighted for bromination is advantageous due to its simplicity, rapid reaction, and ability to improve product yield and purity. The product and intermediates were validated using 1H NMR spectrometry (Wen-bo, 2011).
Synthesis of Furo[3,2-c]pyridine Derivatives
The synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives involves a series of reactions, starting from the preparation of 2-[3-(trifluoromethyl)phenyl]-4,5-dihydrofuro[3,2-c]pyridin-4-one. Subsequent steps involve reactions with phosphorus sulfide, methyl iodide, and heterocyclic secondary amines, culminating in the production of various substituted furopyridines and carboxylic acids (Bradiaková et al., 2009).
Synthesis and Properties of Polyamide-Imides
A CF3-containing diamine was synthesized, leading to the creation of novel polyamide-imides (PAIs) with outstanding solubility, thermal stability, and other notable properties. These PAIs, synthesized from sulfur-containing diimide-diacid by direct polycondensation, show excellent solubility in various solvents and possess remarkable thermal stability, indicated by high glass transition temperatures and char yields. Their notable optical properties include low refractive indexes and birefringence due to the presence of trifluoromethyl pendent groups and thioether bridged ortho-catenated aromatic rings (Shockravi et al., 2009).
Propriétés
IUPAC Name |
[(Z)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-pyridin-3-ylmethylidene]amino] 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O3S/c1-12-4-6-15(7-5-12)30(27,28)29-26-17(13-3-2-8-24-10-13)18-16(20)9-14(11-25-18)19(21,22)23/h2-11H,1H3/b26-17- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDLZIZQFZQPLB-ONUIUJJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)ON=C(C2=CN=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O/N=C(/C2=CN=CC=C2)\C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-[({[(4-methylphenyl)sulfonyl]oxy}imino)(3-pyridinyl)methyl]-5-(trifluoromethyl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-Thieno[3,2-d]pyrimidin-4-ylpyrrolidin-3-yl)-1,3-oxazolidin-2-one](/img/structure/B2415326.png)
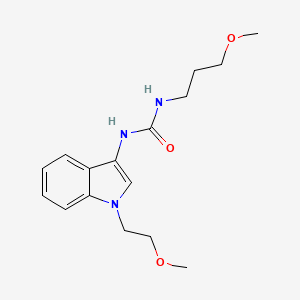
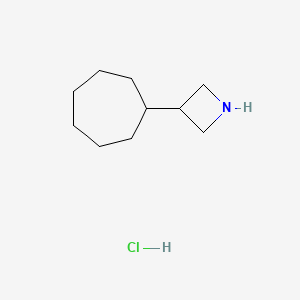
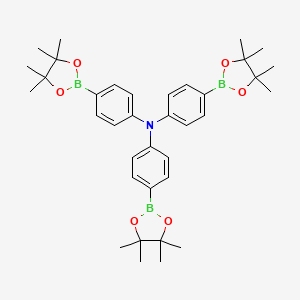
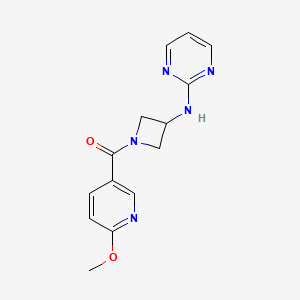
![5,6-dimethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2415335.png)
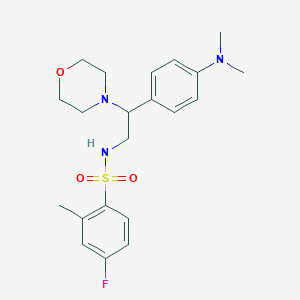
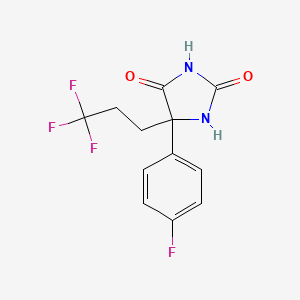
![3-[4-Chloro-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2415341.png)
![[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride](/img/structure/B2415342.png)
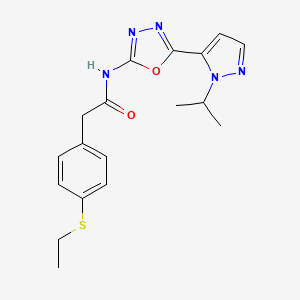
![tert-Butyl dihydro-1H,4H-3a,6a-(methanoiminomethano)cyclopenta[c]pyrrole-2(3H)-carboxylate](/img/structure/B2415345.png)
